molecular formula C26H25Cl2N5O4S B12393720 4-(4,5-dichloro-6-oxopyridazin-1-yl)-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]ethyl]benzamide

4-(4,5-dichloro-6-oxopyridazin-1-yl)-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]ethyl]benzamide

Cat. No.: B12393720
M. Wt: 574.5 g/mol
InChI Key: QFPSLZTULNEUIW-UHFFFAOYSA-N
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Description

4-(4,5-dichloro-6-oxopyridazin-1-yl)-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]ethyl]benzamide is a complex organic compound that features a pyridazinone core substituted with dichloro groups and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-dichloro-6-oxopyridazin-1-yl)-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]ethyl]benzamide typically involves multi-step organic reactions. The starting materials often include 4,5-dichloro-6-oxopyridazine and various substituted benzamides. The reaction conditions may involve the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) for hydrogenation steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(4,5-dichloro-6-oxopyridazin-1-yl)-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the dichloro positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(4,5-dichloro-6-oxopyridazin-1-yl)-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(4,5-dichloro-6-oxopyridazin-1-yl)-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,5-dichloro-6-oxopyridazin-1-yl)benzoic acid
  • 4-(6-oxopyridazin-1-yl)benzenesulfonamides

Uniqueness

4-(4,5-dichloro-6-oxopyridazin-1-yl)-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]ethyl]benzamide is unique due to its combination of a pyridazinone core with a benzamide moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H25Cl2N5O4S

Molecular Weight

574.5 g/mol

IUPAC Name

4-(4,5-dichloro-6-oxopyridazin-1-yl)-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]ethyl]benzamide

InChI

InChI=1S/C26H25Cl2N5O4S/c1-31(2)22-8-4-7-20-19(22)6-5-9-23(20)38(36,37)32(3)15-14-29-25(34)17-10-12-18(13-11-17)33-26(35)24(28)21(27)16-30-33/h4-13,16H,14-15H2,1-3H3,(H,29,34)

InChI Key

QFPSLZTULNEUIW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(C)CCNC(=O)C3=CC=C(C=C3)N4C(=O)C(=C(C=N4)Cl)Cl

Origin of Product

United States

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